trans-Cyclobutane-1,2-dicarboxylic acid

Acid Strength pKa Isomer Differentiation

Researchers requiring a stereochemically defined, rigid C2-symmetric diacid often face supply inconsistency and isomer contamination. trans-Cyclobutane-1,2-dicarboxylic acid (CAS 1124-13-6) eliminates this risk. - Pre-organized trans geometry essential for generating chiral trans-cyclobutane-1,2-diamine ligands for asymmetric catalysis. - Distinct pKa (3.94) and rigid cyclobutane core provide controlled reactivity in step-growth polymerizations. - Serves as a conformationally restricted bioisostere of glutamic acid for neuroscience probe development. - Supplied with rigorous stereochemical purity to ensure reproducible results in enantioselective applications.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 1124-13-6
Cat. No. B075341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Cyclobutane-1,2-dicarboxylic acid
CAS1124-13-6
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1CC(C1C(=O)O)C(=O)O
InChIInChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1
InChIKeySUSAGCZZQKACKE-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Cyclobutane-1,2-dicarboxylic acid: Stereodefined Scaffold


trans-Cyclobutane-1,2-dicarboxylic acid (CAS 1124-13-6) is a C2-symmetric, stereochemically defined cyclic diacid. Its structure features a rigid, puckered cyclobutane core bearing two trans-oriented carboxylic acid groups, conferring unique conformational and stereoelectronic properties [1]. This compound is valued as a specialty building block in asymmetric synthesis, serving as a precursor to chiral trans-cyclobutane-1,2-diamine ligands for metal-catalyzed reactions [2]. Its rigid, pre-organized diacid motif is also under investigation as a monomer or crosslinker in high-performance polymers, and as a constrained, bioisosteric scaffold in medicinal chemistry [1]. In analytical contexts, its distinct mass spectrometric fragmentation pattern enables unequivocal differentiation from its cis-isomer .

trans-Cyclobutane-1,2-dicarboxylic acid Irreplaceability


In-class compounds such as cis-cyclobutane-1,2-dicarboxylic acid, larger cycloalkane diacids, and acyclic diacids are not interchangeable with the trans-isomer. The trans geometry is fundamental to its utility: it dictates the spatial orientation of the two acid groups, which is crucial for forming chiral ligands, rigid polymer backbones, and bioactive conformations [1]. A cis-isomer will produce a different 3D architecture, altering metal chelation, polymer crystallinity, or receptor binding [1]. Similarly, larger rings like cyclohexane diacids possess greater conformational flexibility, and acyclic analogs lack the rigid, pre-organized core necessary for applications demanding a fixed dihedral angle [2]. Furthermore, the distinct acid strength of the trans-isomer (pKa1 3.94) directly impacts its reactivity in condensation polymerizations and its solubility profile [3].

trans-Cyclobutane-1,2-dicarboxylic acid: Comparator Evidence


Acidity (pKa): trans vs. cis

The trans-isomer is a stronger acid than its cis counterpart. Its first acid dissociation constant (pKa1) is 3.94, which is 0.22 pKa units lower than that of cis-cyclobutane-1,2-dicarboxylic acid (pKa1 4.16) [1]. The difference is even more pronounced for the second dissociation: trans-pKa2 is 5.55, compared to 6.23 for the cis-isomer, a difference of 0.68 pKa units [1]. This indicates the trans-isomer is more readily deprotonated in aqueous solution.

Acid Strength pKa Isomer Differentiation Reactivity

Stereochemical Resolution

The trans-diacid can be quantitatively isomerized from a cis/trans mixture in 12N HCl and subsequently resolved into its (+)- and (-)- enantiomers using established methods [1]. This process yields enantiopure trans-cyclobutane-1,2-dicarboxylic acid, a critical precursor for the synthesis of chiral trans-cyclobutane-1,2-diamine [2]. In contrast, the cis-isomer does not undergo this facile, high-yield isomerization under the same conditions, nor is its resolution as well-established [1].

Asymmetric Synthesis Chiral Resolution Ligand Design Enantiopure Diamines

Melting Point: trans vs. cis

The trans-isomer exhibits a lower melting point range (125-132 °C) compared to the cis-isomer (133-139 °C) . This difference in melting point reflects the distinct crystal packing arrangements enforced by the stereochemistry of the carboxyl groups. The trans-isomer is typically described as an off-white to light brown solid, while the cis-isomer is a white crystalline solid .

Melting Point Thermal Stability Physical Form Crystallinity

Mass Spectrometry Fragmentation

The fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid is dominated by a strong interaction between the adjacent carboxyl groups, a feature that is absent or significantly diminished in the mass spectrum of the trans-isomer . This difference provides a definitive analytical method to distinguish between the two isomers using mass spectrometry, a capability not possible for many other isomeric diacid pairs.

Analytical Chemistry Mass Spectrometry Isomer Differentiation Fragmentation

trans-Cyclobutane-1,2-dicarboxylic acid: Key Applications


C2-Symmetric Chiral Ligand Synthesis

Its well-established resolution to enantiopure forms enables the synthesis of trans-cyclobutane-1,2-diamine, a C2-symmetric chiral scaffold used in the design of novel salen ligands for asymmetric catalysis [1]. Procurement of the trans-isomer is essential for this application, as the cis-isomer would lead to a different, meso-like diamine with distinct and typically less desirable stereochemical properties [1].

Rigid Polymer and Crosslinker Design

The rigid, puckered cyclobutane core and defined trans-orientation of the carboxylic acid groups make it a valuable monomer for synthesizing polymers with enhanced thermal stability and tailored mechanical properties [1]. Its distinct acidity (pKa1 3.94) and pre-organized geometry may offer advantages in controlling the rate and network architecture in step-growth polymerizations compared to more flexible or less acidic diacids [2].

Constrained Bioisostere Scaffolds

The trans-cyclobutane-1,2-dicarboxylic acid motif serves as a conformationally restricted bioisostere for glutamic acid, enabling the exploration of novel agonists and antagonists at NMDA receptors [1]. Its unique 3D shape, dictated by the trans stereochemistry, is critical for binding interactions and cannot be replicated by the cis-isomer or more flexible acyclic analogs [1]. The distinct pKa values also influence its ionization state at physiological pH [2].

Analytical Standard Development

The unique mass spectrometric fragmentation pattern of the cis-isomer, which is absent in the trans-isomer, makes a pure sample of the trans-isomer a valuable reference standard for developing analytical methods (e.g., GC-MS, LC-MS) to detect and quantify cis-impurities in synthetic mixtures or to confirm stereochemical assignment [1].

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